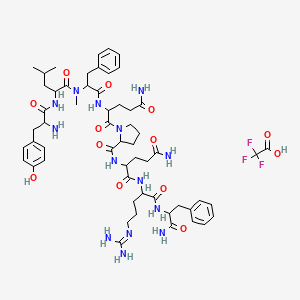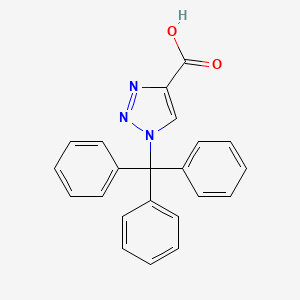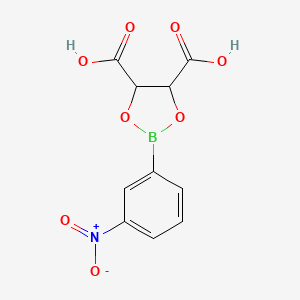
2-(3-Nitrophenyl)-1,3,2-dioxaborolane-4R,5R-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 2-(3-nitrophényl)-1,3,2-dioxaborolane-4R,5R-dicarboxylique est un composé organique appartenant à la classe des acides boroniques. Ce composé est caractérisé par la présence d'un groupe nitrophényle lié à un cycle dioxaborolane, qui est ensuite substitué par des groupes acide carboxylique. La structure unique de ce composé en fait un sujet intéressant pour diverses études chimiques et biologiques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide 2-(3-nitrophényl)-1,3,2-dioxaborolane-4R,5R-dicarboxylique implique généralement la réaction de l'acide 3-nitrophénylboronique avec un précurseur dioxaborolane approprié dans des conditions contrôlées. La réaction est souvent réalisée en présence d'un catalyseur, tel que le palladium, et d'une base, telle que le carbonate de potassium, dans un solvant organique comme le toluène. Le mélange réactionnel est chauffé pour faciliter la formation du produit souhaité.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des procédés en batch à grande échelle ou des procédés en continu. L'utilisation de réacteurs automatisés et le contrôle précis des paramètres de réaction, tels que la température, la pression et les concentrations de réactifs, garantissent un rendement élevé et une pureté élevée du produit final. La purification du composé est généralement obtenue par des techniques de recristallisation ou de chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 2-(3-nitrophényl)-1,3,2-dioxaborolane-4R,5R-dicarboxylique subit diverses réactions chimiques, notamment :
Oxydation : Le groupe nitrophényle peut être oxydé pour former des dérivés nitro.
Réduction : Le groupe nitro peut être réduit en un groupe amino à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium.
Substitution : La partie acide boronique peut participer à des réactions de couplage croisé de Suzuki-Miyaura avec des halogénures pour former des composés biaryles.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.
Réduction : Le borohydrure de sodium et l'hydrure de lithium aluminium sont des agents réducteurs fréquemment utilisés.
Substitution : Des catalyseurs au palladium et des bases comme le carbonate de potassium sont utilisés dans les réactions de couplage croisé de Suzuki-Miyaura.
Principaux produits formés
Oxydation : Formation de dérivés nitro.
Réduction : Formation de dérivés amino.
Substitution : Formation de composés biaryles.
Applications De Recherche Scientifique
L'acide 2-(3-nitrophényl)-1,3,2-dioxaborolane-4R,5R-dicarboxylique a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme bloc de construction dans la synthèse de molécules organiques complexes et de polymères.
Biologie : Étudié pour son potentiel en tant que sonde biochimique et dans la découverte de médicaments.
Médecine : Étudié pour ses propriétés thérapeutiques potentielles, y compris les activités anticancéreuses et anti-inflammatoires.
Industrie : Utilisé dans le développement de matériaux avancés, tels que des capteurs et des catalyseurs.
Mécanisme d'action
Le mécanisme d'action de l'acide 2-(3-nitrophényl)-1,3,2-dioxaborolane-4R,5R-dicarboxylique implique son interaction avec des cibles moléculaires spécifiques. Le groupe nitrophényle peut subir des réactions redox, tandis que la partie acide boronique peut former des liaisons covalentes réversibles avec des diols et d'autres nucléophiles. Ces interactions peuvent moduler diverses voies biochimiques et processus cellulaires.
Mécanisme D'action
The mechanism of action of 2-(3-Nitrophenyl)-1,3,2-dioxaborolane-4R,5R-dicarboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, while the boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles. These interactions can modulate various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 2-(3-nitrophényl)acétique : Contient un groupe nitrophényle et un groupe acide carboxylique, mais manque de la partie acide boronique.
Acide 3-nitrophénylboronique : Contient un groupe nitrophényle et un groupe acide boronique, mais manque du cycle dioxaborolane.
Unicité
L'acide 2-(3-nitrophényl)-1,3,2-dioxaborolane-4R,5R-dicarboxylique est unique en raison de la présence à la fois du groupe nitrophényle et du cycle dioxaborolane avec des substitutions d'acide carboxylique. Cette combinaison de groupes fonctionnels confère une réactivité chimique et une activité biologique distinctes, ce qui en fait un composé précieux pour diverses applications.
Propriétés
IUPAC Name |
2-(3-nitrophenyl)-1,3,2-dioxaborolane-4,5-dicarboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BNO8/c13-9(14)7-8(10(15)16)20-11(19-7)5-2-1-3-6(4-5)12(17)18/h1-4,7-8H,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYPDMHYDHHGRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)C(=O)O)C(=O)O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BNO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 3,4,5-trimethoxybenzoate](/img/structure/B12109209.png)
![3,5,7-Trihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12109217.png)

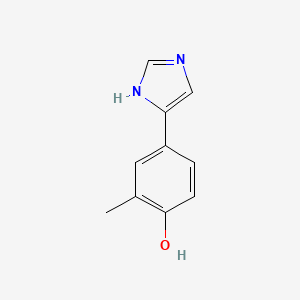
![[4-(6-fluoro-2H-indazol-3-yl)piperidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B12109231.png)


![2-Fluoro-5-[(propylamino)sulfonyl]benzoic acid](/img/structure/B12109251.png)
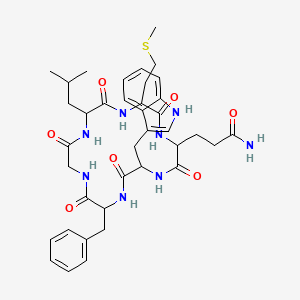
![propan-2-yl (E)-7-[3-[tert-butyl(dimethyl)silyl]oxy-5-oxocyclopenten-1-yl]hept-5-enoate](/img/structure/B12109262.png)
